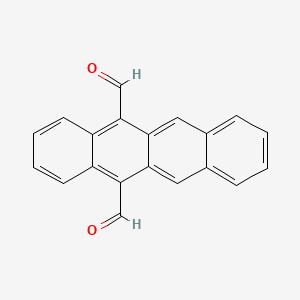

Tetracene-5,12-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetracene-5,12-dicarbaldehyde is a useful research compound. Its molecular formula is C20H12O2 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Electronics

Tetracene-5,12-dicarbaldehyde has been identified as a promising candidate for organic semiconductor applications. Its structure features a π-system isoelectronic with pentacene, which is known for its efficient charge transport properties. The following characteristics make it suitable for use in organic electronic devices:

- Solubility : The compound is soluble in various organic solvents such as DMF, toluene, and THF, enhancing its processability in device fabrication .

- Photooxidative Stability : It exhibits excellent stability when exposed to light and air, making it a reliable material for long-term applications in electronics .

- Functionalization Potential : this compound can undergo various chemical modifications, allowing the synthesis of novel derivatives that may improve electronic properties .

Table 1: Comparison of Tetracene Derivatives in Organic Electronics

| Property | This compound | Pentacene |

|---|---|---|

| Solubility | High | Moderate |

| Photooxidative Stability | Excellent | Moderate |

| Charge Mobility | Comparable | High |

| Functionalization Potential | High | Moderate |

Photochemistry

The compound's photochemical properties are also noteworthy. Tetracene derivatives have been studied for their ability to generate singlet oxygen, which is crucial in various photodynamic applications. The reactivity of this compound towards singlet oxygen can be modulated through substituents, influencing its potential as a photosensitizer in therapeutic and diagnostic applications .

Key Findings:

- Singlet Oxygen Generation : Tetracene derivatives can act as effective probes for singlet oxygen detection due to their rich spectroscopic properties .

- Stability Under Light Exposure : The compound maintains stability under light exposure compared to other acenes, making it suitable for prolonged photochemical reactions .

Biomedical Research

Recent studies have highlighted the anticancer potential of tetracene derivatives. For instance, tetracene-5,12-dione (a related compound) has shown efficacy against breast and cervical cancer cell lines. This suggests that this compound and its derivatives could be explored for their bioactive properties:

- Mechanism of Action : Computational studies indicate that these compounds may interact with DNA through minor groove binding, providing insights into their mechanisms of action against cancer cells .

- Future Drug Development : The promising anticancer activity positions tetracene derivatives as candidates for further drug development aimed at targeting specific cancer-associated proteins .

Case Study Example

A recent investigation into the anticancer activity of tetracene derivatives demonstrated significant cytotoxic effects on MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines. The study utilized molecular docking simulations to elucidate the binding interactions between the compounds and DNA, revealing potential pathways for therapeutic intervention .

Propriétés

Numéro CAS |

71440-79-4 |

|---|---|

Formule moléculaire |

C20H12O2 |

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

tetracene-5,12-dicarbaldehyde |

InChI |

InChI=1S/C20H12O2/c21-11-19-15-7-3-4-8-16(15)20(12-22)18-10-14-6-2-1-5-13(14)9-17(18)19/h1-12H |

Clé InChI |

RXDJVBXMOZKSHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3C=O)C=O |

SMILES canonique |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3C=O)C=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.